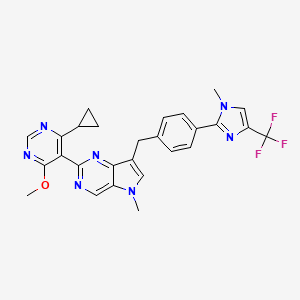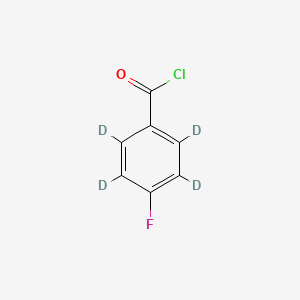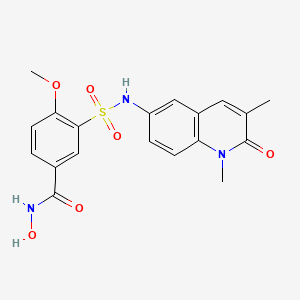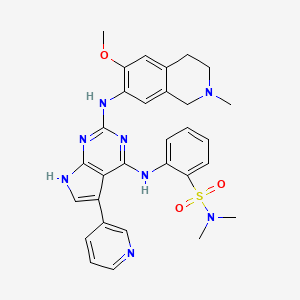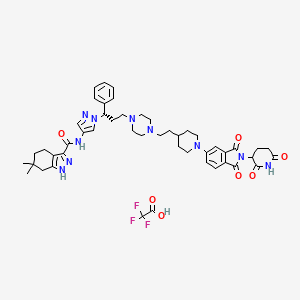
ITK degrader 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ITK degrader 1 is a highly selective small-molecule degrader of interleukin-2-inducible T-cell kinase (ITK). ITK is essential for T cell receptor signaling and plays a crucial role in T cell proliferation and differentiation. This compound has shown promise in overcoming therapeutic resistance in T cell lymphomas by targeting and degrading ITK, thereby modulating T cell receptor signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ITK degrader 1 involves the use of a heterobifunctional degrader approach. This method utilizes a previously described ITK inhibitor, BMS-509744, coupled to a phenoxyacetamide linker. The linker is modified to reduce off-target binding and increase selectivity for ITK .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the compound’s synthesis involves standard organic synthesis techniques, including coupling reactions and purification processes. The compound is typically produced in research laboratories for experimental and therapeutic purposes .
Analyse Des Réactions Chimiques
Types of Reactions: ITK degrader 1 primarily undergoes degradation reactions targeting ITK. The compound induces rapid and prolonged ITK degradation, suppressing interleukin-2 secretion in T cells .
Common Reagents and Conditions:
Reagents: BMS-509744 (parent inhibitor), phenoxyacetamide linker.
Conditions: The synthesis involves coupling reactions under controlled conditions to ensure selectivity and efficacy.
Major Products: The primary product of the degradation reaction is the downregulated ITK protein, leading to suppressed interleukin-2 secretion and modulated T cell receptor signaling .
Applications De Recherche Scientifique
ITK degrader 1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study protein degradation mechanisms and develop targeted protein degradation strategies.
Biology: Investigates the role of ITK in T cell receptor signaling and T cell-mediated diseases.
Medicine: Explores therapeutic potential in treating T cell lymphomas and overcoming chemotherapy resistance.
Mécanisme D'action
ITK degrader 1 exerts its effects by selectively degrading ITK, a key kinase in T cell receptor signaling. The compound binds to ITK and recruits the cellular degradation machinery, leading to ITK’s proteasomal degradation. This process suppresses the activation of the nuclear factor kappa B and GATA-3 signaling pathways, reducing T cell proliferation and overcoming chemoresistance in T cell lymphomas .
Comparaison Avec Des Composés Similaires
BSJ-05-037: Another selective ITK degrader with similar properties and applications.
BMS-509744: The parent inhibitor used in the synthesis of ITK degrader 1.
Uniqueness: this compound is unique due to its high selectivity and efficacy in degrading ITK, making it a valuable tool in studying T cell receptor signaling and developing targeted therapies for T cell-mediated diseases .
Propriétés
Formule moléculaire |
C48H57F3N10O7 |
|---|---|
Poids moléculaire |
943.0 g/mol |
Nom IUPAC |
N-[1-[(1S)-3-[4-[2-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]ethyl]piperazin-1-yl]-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H56N10O5.C2HF3O2/c1-46(2)17-12-35-37(27-46)50-51-41(35)43(59)48-32-28-47-55(29-32)38(31-6-4-3-5-7-31)16-19-53-24-22-52(23-25-53)18-13-30-14-20-54(21-15-30)33-8-9-34-36(26-33)45(61)56(44(34)60)39-10-11-40(57)49-42(39)58;3-2(4,5)1(6)7/h3-9,26,28-30,38-39H,10-25,27H2,1-2H3,(H,48,59)(H,50,51)(H,49,57,58);(H,6,7)/t38-,39?;/m0./s1 |
Clé InChI |
VBIRDDQMZVGWLL-CYUXUBSPSA-N |
SMILES isomérique |
CC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)[C@@H](CCN4CCN(CC4)CCC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C9=CC=CC=C9)C.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)C(CCN4CCN(CC4)CCC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C9=CC=CC=C9)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


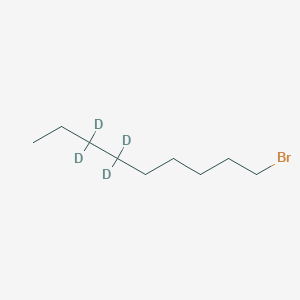
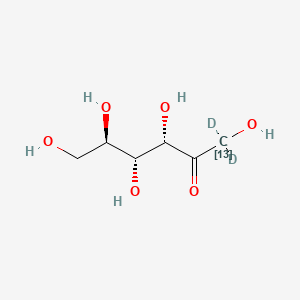
![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)
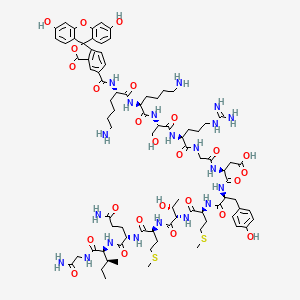
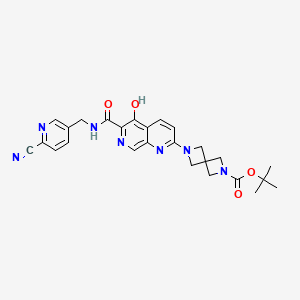
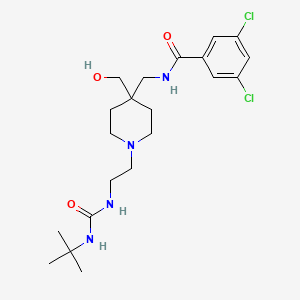
![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)
![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)
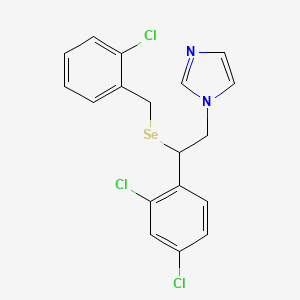
![N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide](/img/structure/B12390657.png)
